

Introduction: The Analytical Imperative for 2-Bromo-5-isopropylphenol

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Compound of Interest

Compound Name: 2-Bromo-5-isopropylphenol

Cat. No.: B3245118

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2-Bromo-5-isopropylphenol is a substituted phenolic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring a hydroxyl group, a bromine atom, and an isopropyl substituent on an aromatic ring, presents a unique analytical challenge. Accurate identification and quantification are paramount for process control, impurity profiling in drug development, and environmental monitoring. Mass spectrometry (MS), coupled with chromatographic separation, stands as the definitive technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides a comprehensive overview of the mass spectrometric analysis of **2-Bromo-5-isopropylphenol**, moving from foundational principles to practical, field-tested protocols. We will explore the causal relationships behind methodological choices, ensuring that the described workflows are not merely prescriptive but are also self-validating through a clear understanding of the underlying science.

Physicochemical Characteristics

A foundational understanding of the analyte's properties is critical for method development.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ BrO	[1][2]
Molar Mass	215.09 g/mol	[1][2][3]
Boiling Point	89 °C (at 4 Torr)	[1][3][4]
pKa	8.49 ± 0.10 (Predicted)	[1][3]

The semi-volatile nature and the presence of an acidic proton (pKa ≈ 8.49) are key determinants in selecting the appropriate chromatographic and ionization techniques.

Part 1: Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract the analyte from its matrix and present it in a form that is clean, concentrated, and compatible with the MS instrument. The choice of technique is dictated by the sample matrix (e.g., water, soil, reaction mixture). For aqueous samples, Solid-Phase Extraction (SPE) is a highly effective and common method for phenolic compounds.[5]

Experimental Protocol: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is designed to isolate and concentrate phenolic compounds from a water matrix.

- **Cartridge Selection:** Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent). These non-polar sorbents are effective for retaining phenolic compounds from polar matrices.[5]
- **Conditioning:** Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH adjusted to ~2 with HCl). The acidic pH ensures that the phenolic hydroxyl group is protonated, maximizing its retention on the non-polar sorbent.
- **Sample Loading:** Load the aqueous sample (e.g., 100 mL, acidified to pH ~2) through the cartridge at a slow, steady flow rate (approx. 5 mL/min).
- **Washing:** Wash the cartridge with 5 mL of deionized water to remove any co-adsorbed polar impurities.

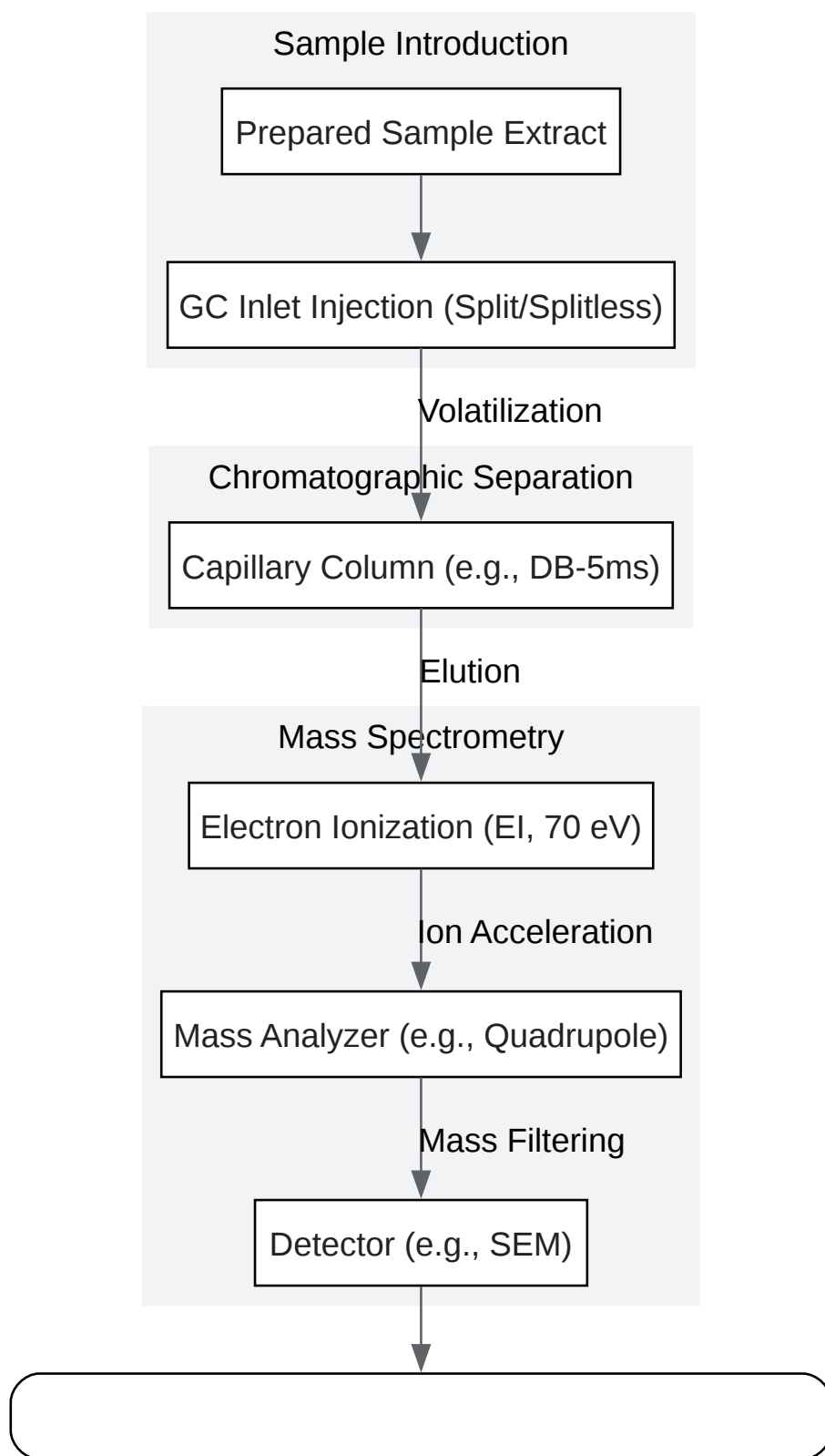
- Elution: Elute the retained **2-Bromo-5-isopropylphenol** using a small volume (e.g., 2 x 1 mL) of a suitable organic solvent like methanol or acetone. This step effectively concentrates the analyte.
- Solvent Exchange/Evaporation: The eluate can be directly analyzed or gently evaporated under a stream of nitrogen and reconstituted in a solvent more compatible with the subsequent chromatographic method (e.g., hexane for GC-MS, or mobile phase for LC-MS).

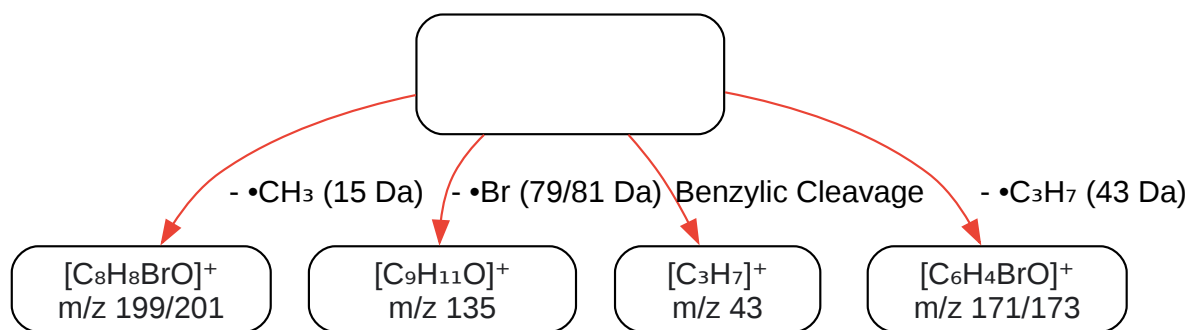
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For semi-volatile and thermally stable compounds like **2-Bromo-5-isopropylphenol**, GC-MS with Electron Ionization (EI) is the workhorse method for definitive identification.^[6] EI is a hard ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation patterns that serve as a molecular fingerprint.^{[7][8]}

Logical Workflow for GC-MS Analysis

The process follows a logical sequence from sample separation to data interpretation.





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Caption: Predicted major fragmentation pathways for **2-Bromo-5-isopropylphenol** under EI.

Table of Predicted Mass Fragments

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Description of Neutral Loss	Significance
214 / 216	$[\text{C}_9\text{H}_{11}\text{BrO}]^+\bullet$	None (Molecular Ion)	Confirms molecular weight and presence of one bromine atom. Likely the base peak.
199 / 201	$[\text{C}_8\text{H}_8\text{BrO}]^+$	Loss of a methyl radical ($\bullet\text{CH}_3$)	A highly characteristic fragmentation of isopropyl-substituted aromatics, forming a stable secondary carbocation.
171 / 173	$[\text{C}_6\text{H}_4\text{BrO}]^+$	Loss of a propyl radical ($\bullet\text{C}_3\text{H}_7$)	Loss of the entire isopropyl group.
135	$[\text{C}_9\text{H}_{11}\text{O}]^+$	Loss of a bromine radical ($\bullet\text{Br}$)	Confirms the mass of the organic backbone without the halogen. Note the absence of the isotopic pattern.
43	$[\text{C}_3\text{H}_7]^+$	Cleavage of the isopropyl group	Represents the stable isopropyl cation.

Experimental Protocol: GC-MS Analysis

- System Configuration: An Agilent 6890 GC System with a 5973 Mass Selective Detector (or equivalent) is suitable. [6]2. GC Column: A 30 m x 0.25 mm ID x 0.25 μm film thickness DB-5ms or similar non-polar capillary column is recommended.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet: Set to splitless mode for trace analysis, with an injection volume of 1 μL . Inlet temperature: 250°C.
- Oven Program:

- Initial temperature: 80°C, hold for 1 minute.
- Ramp: Increase at 15°C/min to 280°C.
- Final hold: Hold at 280°C for 5 minutes.
- MS Parameters:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-350.
- Data Analysis: Identify the **2-Bromo-5-isopropylphenol** peak by its retention time. Confirm identity by comparing the acquired mass spectrum with the predicted fragmentation pattern, specifically looking for the m/z 214/216 molecular ion cluster and the key m/z 199/201 fragment.

Part 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification

While GC-MS is superior for identification, LC-MS is often preferred for quantification in complex matrices due to its softer ionization techniques, which minimize fragmentation and maximize the signal of the molecular ion. [9] For a phenolic compound, Electrospray Ionization (ESI) in negative ion mode is the logical choice. The acidic phenolic proton is readily lost, forming a stable $[M-H]^-$ ion. [10][11]

Rationale for ESI in Negative Mode

The pKa of **2-Bromo-5-isopropylphenol** (approx. 8.49) indicates it is a weak acid. By adjusting the mobile phase pH to be basic or by operating the ESI source under typical conditions that promote deprotonation, the molecule efficiently forms an $[M-H]^-$ ion at m/z 213/215. This soft ionization process results in a very simple mass spectrum dominated by this

ion, which is ideal for high-sensitivity quantification using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Experimental Protocol: LC-MS/MS Analysis

- System: A system such as an Agilent 1100 series HPLC coupled to a quadrupole ion trap mass spectrometer is appropriate. [12]
- 2. LC Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 μ m particle size).
- Mobile Phase:
 - Solvent A: Water with 0.1% formic acid or 5 mM ammonium acetate.
 - Solvent B: Acetonitrile or Methanol.
 - Gradient: A typical starting condition would be 60% A, ramping to 95% B over 10 minutes.
- Flow Rate: 0.2 mL/min.
- MS Parameters (Negative ESI):
 - Ion Mode: Negative Electrospray Ionization (ESI).
 - Capillary Voltage: 3500 V.
 - Nebulizer Pressure: 30 psi.
 - Drying Gas Flow: 8 L/min.
 - Drying Gas Temperature: 325°C.
 - For Quantification (SIM Mode): Monitor the deprotonated molecular ions at m/z 213 and 215.

Conclusion

The mass spectrometric analysis of **2-Bromo-5-isopropylphenol** is a multi-faceted task that requires a clear understanding of the analyte's chemical nature. GC-MS with Electron Ionization provides a robust platform for unequivocal identification through its detailed and

reproducible fragmentation patterns, highlighted by the characteristic bromine isotope signature. For sensitive quantification, particularly in complex biological or environmental matrices, LC-MS with negative mode ESI offers superior performance by channeling signal intensity into the deprotonated molecular ion. By selecting the appropriate methodology based on the analytical goal—identification versus quantification—researchers and drug development professionals can achieve accurate and reliable characterization of this important compound.

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